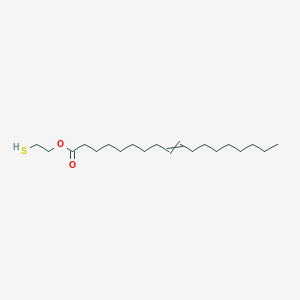
2-Sulfanylethyl octadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfanylethyl octadec-9-enoate is an organic compound that belongs to the class of fatty acid esters It is characterized by the presence of a sulfanyl group attached to an ethyl chain, which is further esterified with octadec-9-enoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylethyl octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with 2-sulfanylethanol. This reaction can be catalyzed by dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out at room temperature, and the product is purified through standard chromatographic techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Sulfanylethyl octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Applications De Recherche Scientifique
2-Sulfanylethyl octadec-9-enoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It can be used in the formulation of cosmetics, lubricants, and biodegradable materials.
Mécanisme D'action
The mechanism of action of 2-sulfanylethyl octadec-9-enoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the fatty acid moiety can integrate into lipid membranes, influencing membrane fluidity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadec-9-enoic acid: A fatty acid with a similar structure but lacking the sulfanyl group.
2-Sulfanylethyl stearate: Similar to 2-sulfanylethyl octadec-9-enoate but with a saturated fatty acid chain.
2-Sulfanylethyl palmitate: Contains a shorter fatty acid chain compared to octadec-9-enoate.
Uniqueness
This compound is unique due to the presence of both a sulfanyl group and an unsaturated fatty acid chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H38O2S |
|---|---|
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
2-sulfanylethyl octadec-9-enoate |
InChI |
InChI=1S/C20H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23/h9-10,23H,2-8,11-19H2,1H3 |
Clé InChI |
WEMJWKKJHSZRQT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



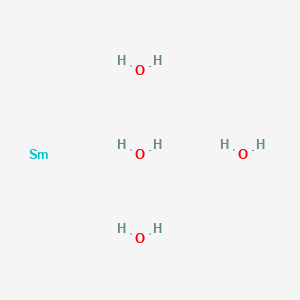
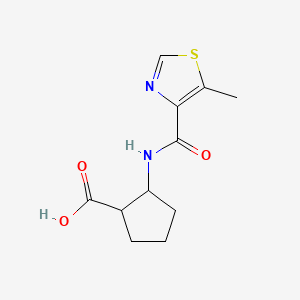

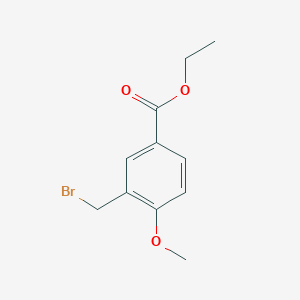
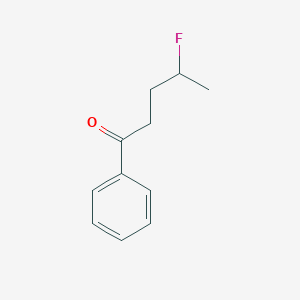


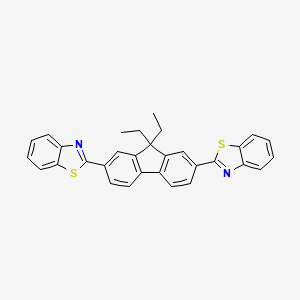
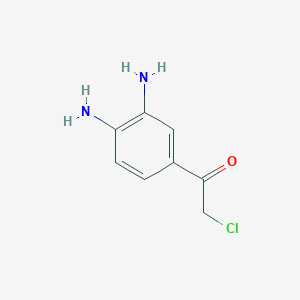
![6-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B12514447.png)


![Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride](/img/structure/B12514467.png)
